![molecular formula C7H9N B2761162 Spiro[2.3]hexane-5-carbonitrile CAS No. 872988-59-5](/img/structure/B2761162.png)

Spiro[2.3]hexane-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

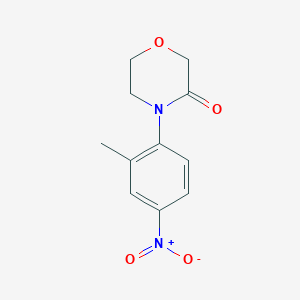

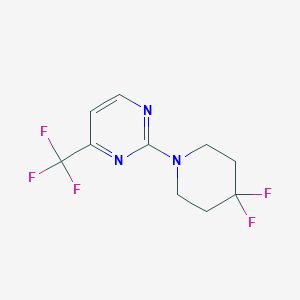

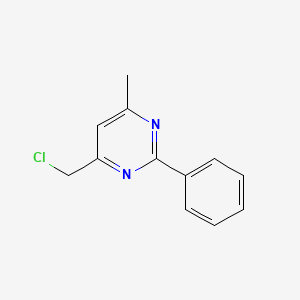

Spiro[2.3]hexane-5-carbonitrile, also known as SHC, is a chemical compound. It has a molecular weight of 107.16 . The IUPAC name for this compound is spiro[2.3]hexane-5-carbonitrile .

Molecular Structure Analysis

The InChI code for Spiro[2.3]hexane-5-carbonitrile is 1S/C7H9N/c8-5-6-3-7(4-6)1-2-7/h6H,1-4H2 . This indicates that the compound has a spirocyclic structure with a carbonitrile group attached.Physical And Chemical Properties Analysis

Spiro[2.3]hexane-5-carbonitrile is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Potential Treatment for Parkinson’s Disease and Other Neurodegenerative Disorders

Spiro[2.3]hexane-carbonitrile derivatives, specifically indazolyl-spiro[2.3]hexane-carbonitrile, have been identified as potent inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), making them potentially useful in treating or preventing diseases such as Parkinson’s disease and other neurodegenerative disorders. LRRK2 mutations are linked to both genetic and idiopathic Parkinson's disease, and inhibitors of LRRK2 kinase may offer therapeutic benefits (Abdel-Magid, 2019).

Synthesis and Structural Studies

A series of functionalized spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives were synthesized for various applications, demonstrating features like high yields, short reaction times, and easy separation. X-ray crystallographic studies confirmed the structure of these compounds (Rajeswari, Saluja, & Khurana, 2016).

Development of Conformationally Rigid Amino Acids

Spiro-linked amino acids, which are analogues of glutamic acid and lysine, were synthesized from 3-methylidenecyclobutanecarbonitrile. This development is crucial for research in peptide and protein engineering (Yashin et al., 2019).

Chemical Reactions and Isomerization

The study of prototropic isomerization of spiro[2.3]hexanes reveals the chemical behavior and potential applications in organic synthesis and material science (Razin & Ulin, 2005).

Green Chemistry Applications

Green synthesis approaches using spiro[indoline-3,9′-xanthene]trione and spiro[chromene-4,3′-indoline]-3-carbonitrile derivatives highlight the role of spiro compounds in sustainable chemistry. These methods emphasize high efficiency, environmental friendliness, and reusability (Patel, Patel, & Dadhania, 2021).

Corrosion Inhibition

Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives have been evaluated as corrosion inhibitors for mild steel in hydrochloric acid, showcasing the potential industrial applications of spiro compounds (Gupta et al., 2018).

Safety And Hazards

The safety information available indicates that Spiro[2.3]hexane-5-carbonitrile is a dangerous compound. It has hazard statements H227, H301, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and not eating, drinking, or smoking when using this product .

Propriétés

IUPAC Name |

spiro[2.3]hexane-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c8-5-6-3-7(4-6)1-2-7/h6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEHCHMDJFQQAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2.3]hexane-5-carbonitrile | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-3-phenyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2761079.png)

![1-(2,6-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2761083.png)

![2-[(2-Chlorobenzyl)amino]benzoic acid](/img/structure/B2761090.png)

![N-(4-methylbenzyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2761092.png)